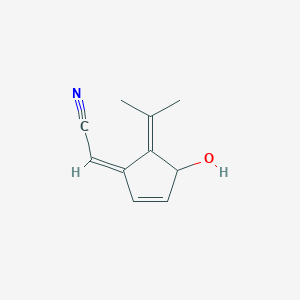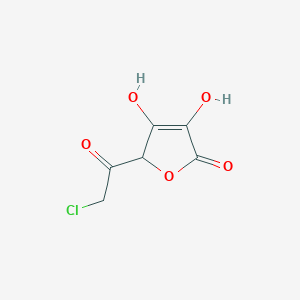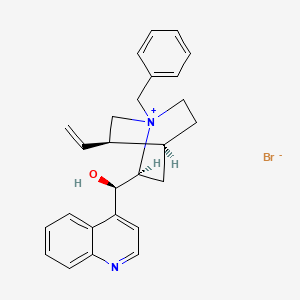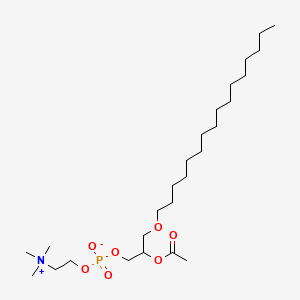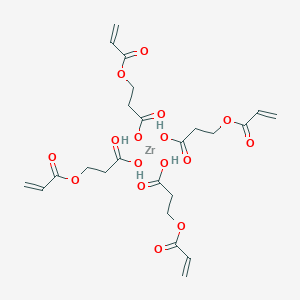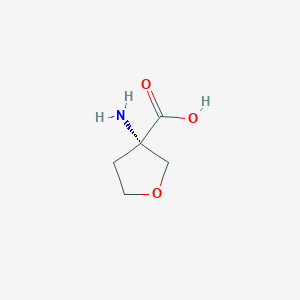
(S)-3-Aminotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid involves diastereoselective conjugate addition strategies. Notably, Bunnage et al. (2004) demonstrated the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids, achieving significant enantiomeric and diastereomeric excesses through a lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide addition process. These methodologies underscore the compound's accessibility for further chemical exploration and utilization (Bunnage, Davies, Roberts, Smith, & Withey, 2004).
Molecular Structure Analysis
The molecular structure of (S)-3-Aminotetrahydrofuran-3-carboxylic acid and its derivatives is pivotal in determining its chemical behavior and potential for further modifications. Giri et al. (2012) synthesized cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids with a γ-methoxy group and investigated their oligomers' solution secondary structures, revealing insights into the structural dynamics and potential applications of these molecules (Giri, Jogdand, Rajamohanan, Pandey, & Ramana, 2012).
Chemical Reactions and Properties
(S)-3-Aminotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, reflecting its versatile nature. For example, Shirakawa and Kobayashi (2006) explored carboxylic acid-catalyzed three-component aza-Friedel-Crafts reactions in water, showcasing the compound's reactivity and potential in synthesizing complex molecular structures such as 3-substituted indoles (Shirakawa & Kobayashi, 2006).
Wissenschaftliche Forschungsanwendungen
DNA/RNA Binding Properties
Sriwarom, Padungros, and Vilaivan (2015) demonstrated that sugar-derived cyclic β-amino acids, including derivatives of tetrahydrofuran amino acids, are key for designing foldamers and biomimetic structures. They synthesized a new peptide nucleic acid (PNA) with tetrahydrofuran amino acid, which exhibited high DNA binding affinity and specificity, preferring DNA over RNA binding in an antiparallel orientation. This application is significant in biotechnology and molecular biology (Sriwarom, Padungros, & Vilaivan, 2015).
Asymmetric Synthesis of Stereoisomers
Bunnage, Davies, Roberts, Smith, and Withey (2004) conducted the first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acids. Their research is crucial for understanding the structural and stereochemical properties of these compounds, which can be applied in the synthesis of complex organic molecules (Bunnage et al., 2004).
Structural Characterization of Homo-Oligomers
Giri, Jogdand, Rajamohanan, Pandey, and Ramana (2012) reported the synthesis and structural characterization of homo-oligomers of diastereomeric furanoid-β-amino acids, which included a study of their solution secondary structures. This research contributes to our understanding of the structural properties of such oligomers, with potential applications in materials science and drug design (Giri et al., 2012).
Development of New δ-Sugar Amino Acid
Defant, Mancini, Torri, Malferrari, and Fabbri (2011) created a new δ-sugar amino acid from a bicyclic lactone derived from cellulose. This amino acid has potential use in peptidomimetics due to its conformationally restricted structure, which is important for pharmaceutical applications (Defant et al., 2011).
Versatile Scaffolds for Synthesis
Jahn, Rudakov, and Jones (2012) described the synthesis of diversely functionalized tetrahydrofuran derivatives, showcasing the versatility of tetrahydrofurans as scaffolds for chemical synthesis. This finding has broad implications in organic chemistry and drug development (Jahn, Rudakov, & Jones, 2012).
Eigenschaften
IUPAC Name |
(3S)-3-aminooxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]1(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680185 |
Source


|
| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminotetrahydrofuran-3-carboxylic acid | |
CAS RN |
1315052-80-2 |
Source


|
| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
